molecular formula C10H8F3NO B6158021 3-[4-(trifluoromethoxy)phenyl]propanenitrile CAS No. 1102373-48-7

3-[4-(trifluoromethoxy)phenyl]propanenitrile

Katalognummer: B6158021
CAS-Nummer: 1102373-48-7
Molekulargewicht: 215.17 g/mol
InChI-Schlüssel: LPDNQMYHVZMPJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[4-(trifluoromethoxy)phenyl]propanenitrile is an organic compound with the molecular formula C10H8F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanenitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(trifluoromethoxy)phenyl]propanenitrile typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable nitrile source under specific conditions. One common method is the use of a Grignard reagent, such as ethylmagnesium bromide, followed by the addition of a nitrile compound like acetonitrile. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

3-[4-(trifluoromethoxy)phenyl]propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[4-(trifluoromethoxy)phenyl]propanenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-[4-(trifluoromethoxy)phenyl]propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, the nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[4-(trifluoromethoxy)phenyl]propanenitrile is unique due to the presence of both a trifluoromethoxy group and a nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[4-(trifluoromethoxy)phenyl]propanenitrile involves the reaction of 4-(trifluoromethoxy)benzaldehyde with propanenitrile in the presence of a suitable catalyst.", "Starting Materials": [ "4-(trifluoromethoxy)benzaldehyde", "propanenitrile", "catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(trifluoromethoxy)benzaldehyde and propanenitrile in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Allow the reaction mixture to cool and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent and dry under vacuum to obtain the desired product, 3-[4-(trifluoromethoxy)phenyl]propanenitrile." ] }

CAS-Nummer

1102373-48-7

Molekularformel

C10H8F3NO

Molekulargewicht

215.17 g/mol

IUPAC-Name

3-[4-(trifluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2H2

InChI-Schlüssel

LPDNQMYHVZMPJT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCC#N)OC(F)(F)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.